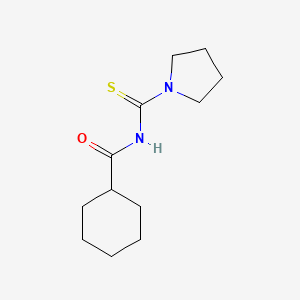![molecular formula C15H19N3OS B5708980 N-(2-ethyl-6-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5708980.png)
N-(2-ethyl-6-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethyl-6-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide, commonly known as EHT 1864, is a small molecule inhibitor that targets Rho family GTPases. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders.
作用机制
EHT 1864 targets Rho family GTPases, which are key regulators of cell migration, proliferation, and survival. RhoA is a member of the Rho family GTPases that plays a crucial role in cancer cell migration and invasion. EHT 1864 inhibits RhoA activity by binding to its effector domain, which disrupts the interaction between RhoA and its downstream effectors. This leads to the inhibition of cancer cell migration and invasion. In cardiovascular disease, RhoA plays a crucial role in vascular smooth muscle cell contraction and atherosclerosis. EHT 1864 inhibits RhoA activity, leading to improved vascular function and reduced atherosclerosis. In neurological disorders, RhoA plays a crucial role in neuroinflammation and cognitive function. EHT 1864 inhibits RhoA activity, leading to reduced neuroinflammation and improved cognitive function.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have several biochemical and physiological effects. In cancer research, EHT 1864 has been shown to inhibit cancer cell migration and invasion by targeting RhoA activity. In cardiovascular disease research, EHT 1864 has been shown to improve vascular function and reduce atherosclerosis by inhibiting RhoA activity. In neurological disorder research, EHT 1864 has been shown to improve cognitive function and reduce neuroinflammation by inhibiting RhoA activity.
实验室实验的优点和局限性
One of the advantages of EHT 1864 is its specificity for RhoA activity. This allows for precise targeting of RhoA activity without affecting other Rho family GTPases. However, one of the limitations of EHT 1864 is its low solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of EHT 1864. One direction is the development of more potent and selective inhibitors of RhoA activity. Another direction is the investigation of the potential therapeutic applications of EHT 1864 in other diseases, such as inflammatory bowel disease and pulmonary fibrosis. Additionally, the development of more efficient synthesis methods for EHT 1864 could enable its use in larger-scale experiments and clinical trials.
合成方法
EHT 1864 can be synthesized using a three-step procedure. The first step involves the synthesis of 2-[(1-methyl-1H-imidazol-2-yl)thio]acetic acid from 1-methylimidazole and chloroacetic acid. The second step involves the coupling of the thioacid with 2-bromo-6-ethyltoluene in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The final step involves the reduction of the resulting ester using a reducing agent, such as lithium aluminum hydride (LiAlH4), to yield EHT 1864.
科学研究应用
EHT 1864 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, EHT 1864 has been shown to inhibit the migration and invasion of cancer cells by targeting Rho family GTPases. In cardiovascular disease research, EHT 1864 has been shown to improve vascular function and reduce atherosclerosis by inhibiting RhoA activity. In neurological disorder research, EHT 1864 has been shown to improve cognitive function and reduce neuroinflammation by inhibiting RhoA activity.
属性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-4-12-7-5-6-11(2)14(12)17-13(19)10-20-15-16-8-9-18(15)3/h5-9H,4,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQQSGSFKIDFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC=CN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6938670 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5708901.png)
![5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5708906.png)

![2-[(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B5708916.png)


![2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5708939.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methylcyclohexanamine](/img/structure/B5708949.png)
![ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5708957.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B5708963.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperidine](/img/structure/B5708968.png)

![methyl 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5708997.png)